molecular formula C10H13NO B15469157 Phenyl-N-propylmethanimine N-oxide CAS No. 52189-53-4

Phenyl-N-propylmethanimine N-oxide

Cat. No.: B15469157
CAS No.: 52189-53-4
M. Wt: 163.22 g/mol
InChI Key: BGZRZYIWYXENIJ-UHFFFAOYSA-N
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Description

Phenyl-N-propylmethanimine N-oxide, also commonly known as N-Methyl-α-phenylnitrone (MPO) with the CAS registry number 3376-23-6, is a nitrone compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol . This compound features a structure characterized by a carbon-nitrogen double bond where the nitrogen atom is also bonded to an oxygen atom, forming the N-oxide functional group . In scientific research, nitrones like this compound are primarily valued as versatile reactants in 1,3-dipolar cycloaddition reactions, which are powerful tools for the synthesis of complex five-membered heterocyclic isoxazolidines, important scaffolds in medicinal and organic chemistry . Beyond synthetic applications, the N-oxide functional group is of significant interest in advanced materials science. Recent research highlights the role of N-oxide chemistry, particularly when directly connected to form a zwitterionic structure (N+-O-), in the development of high-performance polyamide nanofiltration membranes . These membranes demonstrate exceptional hydration capacity and robust anti-fouling properties, making them highly effective for challenging separation processes, such as the desalination of antibiotic fermentation broths to obtain high-purity products . This makes this compound a compound of interest for researchers working on the interface of organic synthesis and the development of novel separation materials. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52189-53-4

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-phenyl-N-propylmethanimine oxide

InChI

InChI=1S/C10H13NO/c1-2-8-11(12)9-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

BGZRZYIWYXENIJ-UHFFFAOYSA-N

Canonical SMILES

CCC[N+](=CC1=CC=CC=C1)[O-]

Origin of Product

United States

Reactivity and Mechanistic Investigations of Phenyl N Propylmethanimine N Oxide

Nucleophilic Addition Reactions

The carbon atom of the nitrone functionality in Phenyl-N-propylmethanimine N-oxide is electrophilic and can undergo nucleophilic addition. wikipedia.orgacs.org This reactivity provides a route to α-substituted hydroxylamines.

Reactivity with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the carbon atom of the nitrone group. youtube.com The reaction of this compound with an organometallic reagent would yield the corresponding N,N-disubstituted hydroxylamine (B1172632) after quenching the intermediate metal alkoxide.

For instance, the addition of a methyl Grignard reagent (CH₃MgBr) to this compound would result in the formation of N-(1-phenylethyl)-N-propylhydroxylamine. The reaction is typically carried out in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Table 3: Nucleophilic Addition of Organometallic Reagents to a C-Phenyl Nitrone (Illustrative Examples)

Organometallic ReagentSolventProductYield (%)
CH₃MgBrTHFN-(1-phenylethyl)-N-propylhydroxylamine85
PhLiDiethyl EtherN-(diphenylmethyl)-N-propylhydroxylamine90
n-BuLiHexane/THFN-(1-phenylpentyl)-N-propylhydroxylamine82

Note: This table provides expected products and typical yields for the reaction of this compound with various organometallic reagents based on known reactivity patterns of nitrones.

1,3-Nucleophilic Addition to Nitrones

While the most common mode of nucleophilic attack is at the carbon atom (1,2-addition), nitrones can also undergo 1,3-nucleophilic addition, particularly with soft nucleophiles. jst.go.jp In this process, the nucleophile attacks the carbon atom, and a silylating agent can trap the resulting N-alkoxyenamine as an O-silylated hydroxylamine. For example, ketene (B1206846) silyl (B83357) acetals can react with nitrones in the presence of a Lewis acid catalyst like zinc iodide to afford 1,3-addition products. jst.go.jp This reaction provides access to β-amino acid derivatives after further transformations. jst.go.jp

The reaction of this compound with a ketene silyl acetal (B89532) in the presence of a Lewis acid would be expected to yield an intermediate that, upon hydrolysis, would furnish a β-(N-propyl-N-hydroxyamino) ester.

Radical Reactions and Electron Spin Trapping

The nitrone functional group in this compound serves as an efficient spin trap for transient free radicals. This process involves the addition of a short-lived radical species to the carbon-nitrogen double bond of the nitrone, resulting in the formation of a more stable and persistent nitroxide radical adduct. wikipedia.org This spin adduct can then be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. The hyperfine coupling constants of the resulting EPR spectrum provide valuable information about the structure of the trapped radical. wikipedia.org

The reactivity of C-phenyl-N-alkyl nitrones, such as this compound, in radical trapping is influenced by the nature of the radical species and the substituents on the aromatic ring. Generally, nitrones are effective for trapping a variety of carbon-centered, oxygen-centered, and other radicals. The archetypal C-phenyl nitrone, α-phenyl-N-tert-butylnitrone (PBN), has been extensively studied and serves as a good model for understanding the behavior of this compound. wikipedia.orgnih.gov

Studies on PBN and its para-substituted derivatives have shown that electron-withdrawing groups on the phenyl ring can enhance the rate of trapping for nucleophilic radicals. nih.gov Conversely, electron-donating groups may increase reactivity towards electrophilic radicals. The stability of the resulting nitroxide adduct is also a critical factor, with some adducts having half-lives long enough for detailed spectroscopic analysis. nih.gov For instance, the hydroxyl radical adducts of PBN-type spin traps are generally more stable in acidic conditions. nih.gov While this compound itself has not been as extensively documented as PBN, the principles of spin trapping and the electronic effects observed with PBN derivatives are directly applicable. The trapping of lipid-derived radicals by PBN has been shown to lead to the formation of secondary spin adducts, a phenomenon that could also be relevant for this compound in biological systems. wur.nl

Table 1: Representative Radical Trapping Reactions of C-Phenyl-N-Alkyl Nitrones

Radical TrappedSpin Trap (Analogue)Resulting AdductEPR Hyperfine Coupling Constants (G)Reference
Hydroxymethyl (•CH₂OH)4-CF₃-PBN4-CF₃-PBN-CH₂OHa_N = 14.8, a_H = 3.4 nih.gov
Carbon-centered (CH₃•)PPNPPN–CH₃a_N = 15.5, a_P = 26.5 rsc.org
Carbon-centered (CO₂•⁻)PPNPPN–CO₂a_N = 15.0, a_P = 29.3 rsc.org
Hydroxyl (•OH)PBNPBN-OHa_N = 15.4, a_H = 2.7 nih.gov

Note: Data presented is for analogues of this compound, such as α-phenyl-N-tert-butylnitrone (PBN) and its derivatives, to illustrate the general reactivity.

Other Transformations of the Nitrone Moiety

Rearrangements (e.g., Meisenheimer, Polonovski)

The nitrone moiety of this compound can potentially undergo several types of rearrangement reactions, common to N-oxides, although specific examples for this compound are not extensively documented.

The Meisenheimer rearrangement is a wikipedia.orgrsc.org-sigmatropic rearrangement that typically occurs in N-allyl or N-benzyl amine N-oxides. This reaction involves the migration of an allylic or benzylic group from the nitrogen atom to the oxygen atom, forming an O-allyl or O-benzyl hydroxylamine derivative. For a nitrone like this compound, an analogous rearrangement would require the presence of a suitable migrating group on the nitrogen.

The Polonovski reaction involves the treatment of a tertiary amine N-oxide with an activating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, leading to the formation of an iminium ion intermediate. organicreactions.org This reaction typically results in the cleavage of one of the alkyl groups attached to the nitrogen and the formation of a secondary amide and an aldehyde. organicreactions.orgchemistry-reaction.com While the classic Polonovski reaction is described for tertiary amine N-oxides, a similar transformation for a nitrone like this compound would likely involve the activation of the N-oxide oxygen followed by elimination or rearrangement, although it is not a typical substrate for this reaction as it is not a tertiary amine N-oxide. organicreactions.org The regiochemistry of the Polonovski reaction can be influenced by the choice of base and reaction conditions. rsc.org

Table 2: General Rearrangement Reactions of N-Oxides

RearrangementSubstrate TypeGeneral ProductKey Conditions
MeisenheimerN-allyl/N-benzyl amine N-oxideO-allyl/O-benzyl hydroxylamineThermal
PolonovskiTertiary amine N-oxideSecondary amide and aldehydeAcetic anhydride or other activating agents

Note: This table describes general rearrangements of N-oxides, as specific data for this compound is limited.

Reduction Pathways of N-Oxides

The N-oxide functionality of this compound can be reduced through various chemical pathways, leading to different products such as the corresponding imine or hydroxylamine. The choice of reducing agent and reaction conditions determines the outcome of the reduction.

Commonly, the reduction of a nitrone can yield the corresponding imine. This transformation can be achieved using various reducing agents. For instance, the reduction of imines can be accomplished with reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com Reductive amination procedures, which often involve the in situ reduction of an imine, utilize reagents like sodium cyanoborohydride (NaBH₃CN) that are selective for the imine over carbonyl groups. masterorganicchemistry.com

Alternatively, reduction of the nitrone can lead to the corresponding N,N-disubstituted hydroxylamine. This transformation is also plausible depending on the reaction conditions and the reducing agent employed.

Table 3: Potential Reduction Pathways for this compound

Reducing AgentPotential ProductGeneral Reaction ConditionsReference (for analogous reactions)
Sodium Borohydride (NaBH₄)Phenyl-N-propylmethanimineEthanolic solution youtube.com
Lithium Aluminum Hydride (LiAlH₄)Phenyl-N-propylmethanamineEthereal solvent, followed by aqueous workup youtube.com
Sodium Cyanoborohydride (NaBH₃CN)Phenyl-N-propylmethanamineAcidic conditions masterorganicchemistry.comorganic-chemistry.org
Catalytic Hydrogenation (e.g., H₂/Pd-C)Phenyl-N-propylmethanaminePressurized hydrogen gas, catalyst youtube.com

Note: The products listed are based on the general reactivity of nitrones and related imines, as specific reduction studies on this compound are not widely available.

Oxidative Cleavage Reactions

The carbon-nitrogen double bond of the nitrone moiety in this compound is susceptible to oxidative cleavage under certain conditions, although this is a less commonly explored reaction pathway compared to its cycloaddition and spin-trapping activities. Oxidative cleavage would result in the breaking of the C=N bond, leading to the formation of two separate molecules, typically carbonyl compounds.

While specific studies on the oxidative cleavage of this compound are scarce, analogies can be drawn from the reactions of other unsaturated nitrogen-containing compounds. For instance, ozonolysis is a well-known method for cleaving carbon-carbon double bonds and can also be applied to some carbon-nitrogen double bonds. wikipedia.org More recently, photoexcited nitroarenes have been shown to act as ozone surrogates for the oxidative cleavage of alkenes, a reaction that proceeds through a [3+2] cycloaddition followed by hydrolysis. researchgate.netnih.gov Similar reactivity might be anticipated for nitrones, given their dipolar nature.

The oxidative cleavage of related C=N bonds, such as in oximes, has been achieved using photoexcited nitroarenes, yielding the parent ketone under mild conditions. rsc.org This suggests that the C=N bond in this compound could potentially be cleaved under similar photolytic oxidative conditions.

Table 4: Potential Oxidative Cleavage Reactions

Oxidizing AgentPotential ProductsGeneral Reaction ConditionsReference (for analogous reactions)
Ozone (O₃), followed by workupBenzaldehyde (B42025) and a nitrosoalkaneLow temperature, inert solvent wikipedia.org
Photoexcited NitroarenesBenzaldehyde and a nitrosoalkaneUV/Visible light irradiation researchgate.netnih.gov
Potassium Permanganate (KMnO₄)Benzaldehyde and oxidized nitrogen speciesAcidic or basic mediumN/A
Potassium Dichromate (K₂Cr₂O₇)Benzaldehyde and oxidized nitrogen speciesAcidic mediumN/A

Note: The potential products and conditions are hypothesized based on the known reactivity of similar functional groups, as direct experimental data for the oxidative cleavage of this compound is limited.

Computational and Theoretical Studies of Phenyl N Propylmethanimine N Oxide

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals are crucial in determining how a molecule will interact with other species.

In the context of nitrones, FMO analysis is frequently used to predict the regioselectivity of their [3+2] cycloaddition reactions. The relative energies of the HOMO and LUMO of the nitrone and the dipolarophile (the other reactant) determine the reaction's feasibility and outcome. For instance, in the cycloaddition of nitrones with α,β-unsaturated carbonyl compounds, the FMO energies of the reactants are calculated to predict which regioisomer will be predominantly formed.

Table 1: Representative FMO Energies of a Nitrone and a Dipolarophile (Note: Data is illustrative and based on typical values for similar compounds)

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
C-phenyl-N-methyl nitrone -7.5 -0.5 7.0

The interaction between the HOMO of the nitrone and the LUMO of the dipolarophile is typically the dominant interaction, controlling the regioselectivity of the reaction. A smaller energy gap between these interacting orbitals leads to a more favorable reaction.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It has been widely applied to study nitrones, providing detailed information that complements and expands upon FMO theory.

DFT calculations are employed to determine the optimized geometry and electronic structure of nitrones. From the electronic structure, various reactivity indices can be calculated, which provide a quantitative measure of a molecule's reactivity. These indices include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a molecule.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Measures the ability of a molecule to donate electrons.

Table 2: Calculated Reactivity Indices for a Representative Nitrone (Note: Data is illustrative and based on typical values for similar compounds)

Reactivity Index Value (eV)
Chemical Potential (μ) -3.5
Chemical Hardness (η) 3.5
Electrophilicity Index (ω) 1.75

These indices are invaluable for comparing the reactivity of different nitrones and for predicting their behavior in chemical reactions. For example, a higher nucleophilicity index suggests a greater tendency to react with electrophiles.

One of the significant advantages of DFT is its ability to model reaction pathways and characterize transition states. For the [3+2] cycloaddition reactions of nitrones, DFT calculations can identify the geometry of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate.

By mapping the entire reaction pathway, from reactants to products through the transition state, chemists can gain a deep understanding of the reaction mechanism. This includes determining whether the reaction is concerted (a single step) or stepwise (involving intermediates).

DFT calculations provide a more quantitative prediction of regio- and stereoselectivity compared to FMO theory alone. By calculating the activation energies for all possible reaction pathways leading to different regio- and stereoisomers, the most favorable pathway can be identified. The pathway with the lowest activation energy will be the one that is predominantly followed, leading to the major product. This approach has been successfully used to explain the experimentally observed selectivities in numerous nitrone cycloaddition reactions.

Molecular Electron Density Theory (MEDT) is a more recent theoretical framework that emphasizes the role of electron density in chemical reactivity. rsc.org MEDT studies on nitrone cycloadditions have provided new insights into the reaction mechanism. rsc.org

According to MEDT, the reactivity in these reactions is controlled by the charge transfer that occurs at the transition state. acs.org The analysis of the conceptual DFT reactivity indices within the MEDT framework allows for a comprehensive explanation of the reactivity, as well as the chemo- and regioselectivity observed in experiments. rsc.org Bonding Evolution Theory (BET), a tool used within MEDT, can elucidate the nature of bond formation along the reaction pathway, indicating whether a reaction is concerted or proceeds through a non-concerted, two-stage, one-step mechanism. researchgate.netrsc.org

Conformational Analysis and Stability Studies

The three-dimensional structure, or conformation, of a molecule can significantly influence its reactivity. For Phenyl-N-propylmethanimine N-oxide, the orientation of the phenyl and n-propyl groups relative to the nitrone functional group is of interest.

Computational methods, particularly DFT, can be used to perform a conformational analysis. This involves calculating the energies of different possible conformations to identify the most stable one. For the n-propyl group, different staggered conformations (anti and gauche) are possible due to rotation around the C-C single bonds. dtic.mil

Table 3: Relative Energies of n-Propylbenzene Conformers (Note: Data is for the related n-propylbenzene and serves as an illustration of conformational preferences)

Conformer Relative Energy (kcal/mol)
Anti 0.0

The results of such an analysis can reveal the preferred shape of the molecule in its ground state. This information is crucial for understanding how the molecule will approach and interact with other reactants, which can have implications for stereoselectivity.

Solvent Effects on Reactivity: Theoretical Investigations

While direct computational studies on the solvent effects on the reactivity of this compound are not available, theoretical investigations of similar nitrones in various solvent environments can offer valuable insights. The reactivity of nitrones, particularly in cycloaddition reactions, is known to be influenced by the polarity of the solvent.

Theoretical models, such as those based on Density Functional Theory (DFT), are powerful tools for probing these effects. For analogous compounds, computational studies have shown that polar solvents can stabilize the charge-separated transition states often involved in nitrone reactions, thereby accelerating the reaction rates. The magnitude of this effect is typically quantified by calculating the activation energy barriers in different solvent continua using models like the Polarizable Continuum Model (PCM).

For this compound, it can be hypothesized that its reactivity would be similarly modulated by the solvent environment. A hypothetical computational study would likely involve geometry optimization of the reactants, transition states, and products in both gas phase and in various solvents of differing polarity (e.g., hexane, dichloromethane, acetonitrile, and water). The calculated activation energies would provide a quantitative measure of the solvent's influence.

Table 1: Hypothetical Solvent Effects on the Activation Energy of a Cycloaddition Reaction of this compound

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Gas Phase1.0(Value not available)
Hexane1.9(Value not available)
Dichloromethane8.9(Value not available)
Acetonitrile37.5(Value not available)
Water78.4(Value not available)

Note: The data in this table is hypothetical and serves as an illustration of the expected trends based on studies of similar compounds. No experimental or calculated data for this compound is currently available.

Bond Dissociation Enthalpies and N-O Bond Characteristics

The strength and nature of the N-O bond are fundamental to the chemistry of N-oxides. Computational chemistry provides robust methods for calculating bond dissociation enthalpies (BDEs) and for analyzing the electronic structure of such bonds.

For various N-oxides, theoretical studies have established that the N-O bond is highly polar. The BDE of the N-O bond is influenced by the nature of the substituents on the nitrogen and carbon atoms. In the case of this compound, the phenyl group, being an aromatic substituent, would be expected to influence the electronic structure and, consequently, the N-O bond strength through resonance and inductive effects. The n-propyl group would primarily exert an inductive effect.

Computational methods like G3, G4, and various DFT functionals (e.g., B3LYP, M06-2X) are commonly employed to calculate BDEs. These calculations involve determining the energies of the optimized N-oxide molecule and its corresponding radical fragments upon homolytic cleavage of the N-O bond.

The characteristics of the N-O bond can be further elucidated through Natural Bond Orbital (NBO) analysis, which provides information about bond polarity, hybridization, and charge distribution. For a typical nitrone, the N-O bond is characterized as a coordinate covalent bond with significant charge separation.

Table 2: Predicted N-O Bond Characteristics for this compound Based on Analogous Systems

PropertyPredicted Value/Characteristic
Bond Dissociation Enthalpy (BDE)(Value not available)
Bond Length(Value not available)
NBO Charge on Nitrogen(Positive, value not available)
NBO Charge on Oxygen(Negative, value not available)

Note: This table presents predicted characteristics based on general knowledge of nitrones. Specific computational data for this compound is not available in the current literature.

Spectroscopic and Structural Elucidation Methods for Phenyl N Propylmethanimine N Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of Phenyl-N-propylmethanimine N-oxide. Through various NMR experiments, detailed insights into the molecular framework can be obtained.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Assignment

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural assignment of this compound. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the identification of the different chemical environments of the hydrogen and carbon atoms within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton of the C=N bond, and the protons of the N-propyl group. Similarly, the ¹³C NMR spectrum would display characteristic peaks for the carbons of the phenyl ring, the imine carbon, and the carbons of the propyl chain. The introduction of the N-oxide functional group leads to a downfield shift of neighboring protons and carbons compared to the parent imine. nih.gov

Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic-H 7.20 - 8.30 Multiplet 5H
Methine-H (CH=N) 7.20 - 7.50 Singlet/Triplet 1H
N-CH₂ (propyl) 3.50 - 3.80 Triplet 2H
CH₂ (propyl) 1.60 - 1.90 Sextet 2H

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (ppm)
Aromatic-C (quaternary) 130.0 - 135.0
Aromatic-CH 128.0 - 131.0
C=N 135.0 - 145.0
N-CH₂ (propyl) 65.0 - 75.0
CH₂ (propyl) 20.0 - 25.0

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity and stereochemistry of this compound. wikipedia.orgmnstate.edu

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the correlation between the N-CH₂ and the central CH₂ protons of the propyl group, and subsequently between the central CH₂ and the terminal CH₃ protons, can be confirmed. mnstate.edu

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded carbon and proton atoms. This would definitively assign the proton signals of the propyl group to their corresponding carbon signals. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. For this compound, NOESY can help determine the relative orientation of the phenyl group and the propyl group with respect to the C=N bond.

Application in Reaction Monitoring and Product Characterization

NMR spectroscopy is a powerful tool for monitoring the progress of the reaction to form this compound and for characterizing the final product. nih.govacs.orgasahilab.co.jp By taking aliquots from the reaction mixture at different time intervals and recording their NMR spectra, the consumption of reactants (e.g., benzaldehyde (B42025) and N-propylhydroxylamine) and the formation of the nitrone product can be followed. asahilab.co.jp The appearance of the characteristic methine proton signal and the signals for the N-propyl group in the ¹H NMR spectrum, along with the disappearance of the aldehyde proton signal, would indicate the progress of the reaction. This real-time analysis allows for the optimization of reaction conditions such as temperature and reaction time. acs.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular formula and studying the fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition.

The molecular formula of this compound is C₁₀H₁₃NO. nih.gov The expected mass of the protonated molecule [M+H]⁺ would be approximately 164.1075 m/z.

The fragmentation pattern in the mass spectrum provides valuable structural information. For nitrones, characteristic fragmentation pathways include the loss of an oxygen atom, cleavage of the N-alkyl group, and rearrangements. rsc.org

Expected Mass Spectrometry Fragmentation for this compound

Fragment Ion m/z (nominal) Possible Structure
[M]⁺ 163 Molecular Ion
[M-O]⁺ 147 Phenyl-N-propylmethanimine
[M-C₃H₇]⁺ 120 [C₇H₆NO]⁺
[C₇H₇]⁺ 91 Tropylium ion

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. researchgate.net The most characteristic absorption band for a nitrone is the N⁺-O⁻ stretching vibration. nih.gov

Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
C=N Stretching 1550 - 1600 Medium to Strong
N⁺-O⁻ Stretching 1170 - 1250 Strong
Aromatic C=C Stretching 1450 - 1600 Medium
Aromatic C-H Stretching 3000 - 3100 Medium

The presence of a strong band in the 1170-1250 cm⁻¹ region, along with the C=N stretching vibration, would be strong evidence for the nitrone functionality. nih.govresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and providing the absolute stereochemistry of the molecule. acs.orgresearchgate.net

X-ray analysis would reveal the planar or near-planar geometry of the C=N-O group and the orientation of the phenyl and propyl substituents. Furthermore, it provides insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Chiroptical Methods for Stereochemical Assignment (e.g., ORD/CD)

Chiroptical spectroscopic methods, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable tools for the stereochemical elucidation of chiral molecules, including this compound and its derivatives. These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light, providing detailed information about the absolute configuration and conformation of enantiomers. wikipedia.orgnih.gov

Optical Rotatory Dispersion measures the rotation of the plane of polarized light as a function of wavelength. slideshare.netnih.gov A key phenomenon observed in ORD is the Cotton effect, which is the characteristic S-shaped curve on an ORD spectrum in the vicinity of an absorption band of a chromophore. wikipedia.orgmgcub.ac.in The sign of the Cotton effect—positive if the optical rotation first increases with decreasing wavelength, and negative if it first decreases—is directly related to the stereochemistry of the chiral center. wikipedia.orgmgcub.ac.in For a chiral molecule like this compound, the nitrone group (C=N-O) and the phenyl group act as chromophores, and their spatial arrangement dictates the sign and magnitude of the Cotton effect, allowing for the assignment of the absolute configuration of the stereogenic center.

Circular Dichroism, on the other hand, measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.govrsc.org This differential absorption is plotted as a function of wavelength, resulting in a CD spectrum with positive or negative peaks corresponding to the absorption bands of the chromophores. rsc.org Similar to ORD, the sign of the CD peaks can be correlated with the absolute configuration of the molecule. For enantiomers, the ORD curves and CD spectra are mirror images of each other, exhibiting Cotton effects of equal magnitude but opposite signs. mgcub.ac.in

The application of these methods to derivatives of this compound can provide valuable insights into their stereochemistry. For instance, the introduction of different substituents on the phenyl ring or alterations to the N-propyl group can influence the chiroptical properties. By comparing the ORD and CD spectra of a series of derivatives with a known absolute configuration, empirical rules can be established to correlate the observed Cotton effects with the stereochemistry of new, related compounds.

Detailed Research Findings

While specific experimental ORD and CD data for this compound are not extensively available in the public domain, the principles can be illustrated with data typical for chiral aromatic compounds. The following tables represent hypothetical yet realistic data that would be expected from an ORD and CD analysis of the (R) and (S) enantiomers of a chiral nitrone like this compound.

Table 1: Hypothetical Optical Rotatory Dispersion (ORD) Data for this compound Enantiomers

EnantiomerCotton Effect SignPeak Wavelength (nm)Trough Wavelength (nm)Zero Crossing (nm)
(R)-Phenyl-N-propylmethanimine N-oxidePositive310270290
(S)-Phenyl-N-propylmethanimine N-oxideNegative270310290

Table 2: Hypothetical Circular Dichroism (CD) Data for this compound Enantiomers

EnantiomerWavelength of Maximum Absorption (λmax, nm)Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹]
(R)-Phenyl-N-propylmethanimine N-oxide285+5.2
(S)-Phenyl-N-propylmethanimine N-oxide285-5.2

In these hypothetical tables, the (R)-enantiomer is shown to exhibit a positive Cotton effect in ORD and a positive peak in the CD spectrum, while the (S)-enantiomer shows the opposite. This direct correlation allows for the unambiguous assignment of the absolute configuration of a newly synthesized batch of this compound by simply measuring its ORD or CD spectrum and comparing it to the established data. The study of various derivatives would further refine the understanding of structure-chiroptical property relationships in this class of compounds.

Applications of Phenyl N Propylmethanimine N Oxide in Organic Synthesis

Enantioselective Synthesis of Chiral Compounds

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. Phenyl-N-propylmethanimine N-oxide and related nitrones are instrumental in asymmetric synthesis, primarily through enantioselective 1,3-dipolar cycloaddition reactions.

The [3+2] cycloaddition (1,3-DC) of a nitrone with an alkene can create up to three new stereogenic centers in the resulting isoxazolidine (B1194047) ring. Controlling the stereochemical outcome of this reaction is a significant area of research. Asymmetric induction can be achieved in several ways:

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrone nitrogen or the dipolarophile can direct the approach of the reacting partners, leading to a diastereoselective cycloaddition. rsc.org

Chiral Lewis Acid Catalysis: The use of chiral Lewis acid catalysts can coordinate to the nitrone or the dipolarophile, creating a chiral environment that favors the formation of one enantiomer of the cycloadduct over the other. Chiral titanium (IV) catalysts, for example, have been successfully employed in asymmetric 1,3-dipolar cycloadditions between various nitrones and acrolein, affording isoxazolidines with high enantioselectivities. organic-chemistry.org

These methods allow for the predictable and controlled construction of multiple stereocenters in a single step, making nitrone cycloaddition a highly efficient tool for asymmetric synthesis.

Table 2: Approaches to Enantioselective 1,3-Dipolar Cycloaddition
MethodPrincipleKey FeatureTypical OutcomeReference
Chiral AuxiliaryA chiral group temporarily attached to a reactant directs the stereochemical course of the reaction.Auxiliary is cleaved after the reaction.High diastereoselectivity. rsc.org
Chiral Lewis Acid CatalysisA chiral catalyst creates an asymmetric environment, influencing the transition state.Catalyst can be used in sub-stoichiometric amounts.High enantioselectivity. organic-chemistry.org

Unnatural α-amino and β-amino acids are crucial components of peptidomimetics and other biologically active molecules. nih.govnih.gov The isoxazolidines formed from the asymmetric cycloaddition of nitrones serve as excellent precursors for these valuable compounds.

For instance, the cycloaddition of nitrones with vinyl ethers, followed by regioselective ring opening of the resulting isoxazolidine, provides a pathway to α,α-disubstituted amino acids. nih.gov Similarly, a general asymmetric synthesis of β-amino acids has been developed based on the cycloaddition of chiral nitrones with dipolarophiles like vinyl acetate or ketene (B1206846) acetals. rsc.org The resulting cycloadducts are then converted into the desired β-amino acids. rsc.org The versatility of the nitrone and the dipolarophile allows for the synthesis of a wide range of amino acid structures, including naturally occurring β-lysine and β-leucine. rsc.org

Role as Intermediates in Complex Molecule Synthesis

The true power of the nitrone cycloaddition reaction is realized when it is incorporated into the total synthesis of complex, polycyclic natural products. The isoxazolidine ring, formed via an intramolecular nitrone-olefin cycloaddition, can establish a key bicyclic or polycyclic framework early in a synthetic sequence. rsc.org

This strategy has been employed in the synthesis of numerous alkaloids and other complex molecules. The intramolecular cycloaddition of a nitrone tethered to an alkene efficiently constructs two rings and sets multiple stereocenters in a single step. The resulting fused isoxazolidine can then be further elaborated. The N-O bond can be cleaved reductively to unmask an amino alcohol functionality, which can then be used to construct further rings or introduce other functional groups. rsc.org This approach, which uses the isoxazolidine as a strategic intermediate, has proven effective in the enantioselective total synthesis of natural products like virosaine A and cylindricine C. rsc.org

Synthetic Routes to Alkaloids

The 1,3-dipolar cycloaddition of nitrones is a key strategy for the stereoselective synthesis of the core structures of various alkaloids. This method is particularly effective for constructing nitrogen-containing rings, which are characteristic features of these natural products. The reaction allows for the efficient assembly of complex polycyclic frameworks from simpler precursors.

In an approach to the synthesis of the cyclophane alkaloid (±)-lythranidine, a nitrone cycloaddition reaction was employed as the pivotal step to form the required trans-2,6-dialkylpiperidine ring system rsc.org. This transformation establishes the correct relative stereochemistry early in the synthetic sequence, streamlining the path to the complex target molecule. Similarly, intramolecular nitrone cycloadditions have been successfully utilized in the total synthesis of other complex alkaloids, such as himalensine A and lycojaponicumin A rsc.org. The strategy often involves an unsaturated moiety tethered to either the carbon or nitrogen atom of the nitrone, which upon cycloaddition, generates fused or bridged isoxazolidine structures that are then converted to the alkaloid core rsc.org. Research has also explored these cycloaddition cascades for building the foundational skeletons of Alstonia and Tropane alkaloids whiterose.ac.uk.

Preparation of β-Lactam Antibiotic Precursors

Nitrones are valuable precursors for the synthesis of β-lactams, the core structural motif of penicillin and related antibiotics. Two primary strategies involving nitrone cycloadditions are employed for this purpose.

The most direct method is the Kinugasa reaction, a copper(I)-catalyzed 1,3-dipolar cycloaddition between a nitrone and a terminal alkyne. researchgate.netresearchgate.netwikipedia.org This reaction directly furnishes the four-membered β-lactam ring system, often with a high degree of stereocontrol. researchgate.netnih.gov The process is believed to proceed through the formation of a copper acetylide, which undergoes cycloaddition with the nitrone to form a five-membered isoxazoline (B3343090) intermediate. This intermediate then rearranges to yield the thermodynamically more stable β-lactam. researchgate.netrsc.org The versatility of the Kinugasa reaction allows for the synthesis of a wide range of 1,3,4-trisubstituted chiral β-lactams. nih.gov

A second approach involves the cycloaddition of a nitrone to a dipolarophile that is already part of a complex molecule, followed by transformation of the resulting cycloadduct. For instance, nitrones can react with 6-alkylidenepenicillanates (olefins attached to a penicillin core) to yield novel and complex spiroisoxazolidine-β-lactams. uc.pt In this case, the nitrone cycloaddition is used to build a new, complex heterocyclic system fused at a shared atom with the existing β-lactam ring. The initial isoxazolidine products from nitrone-olefin cycloadditions can also be chemically cleaved and re-cyclized to form β-lactams. dtic.mil

Nitrone ReactantAlkyne ReactantCatalyst SystemProduct TypeDiastereoselectivity (cis:trans)Enantioselectivity
C-Aryl/Alkyl NitronesTerminal Aryl/Alkyl AlkynesCuCl / Chiral Bis(azaferrocene) ligandcis-β-Lactam~95:5High
Various NitronesTerminal AlkynesCu(CH3CN)4PF6 / Chiral LigandSulfur-functionalized β-Lactam-up to 96.5:3.5 er
C-Aryl/Alkyl/Acyl NitronesPhenylacetyleneCuIcis-β-LactamGood-
Various NitronesAryl/Alkenyl/AlkylacetylenesCu(I) / Prolinol-phosphine ligand1,3,4-trisubstituted β-Lactam-High

Formation of Nucleos(t)ide Analogs

The 1,3-dipolar cycloaddition of nitrones provides a straightforward route to heterocyclic nucleoside analogs, where the natural ribose or deoxyribose sugar moiety is replaced by a different heterocyclic ring system. nih.gov This is achieved by reacting a nitrone with a nucleobase that has been modified with a dipolarophile, such as a vinyl group.

For example, the reaction of nitrones with 1-vinylthymine at elevated temperatures yields 1-(isoxazolidin-5-yl)thymine cycloadducts. nih.gov In these products, the newly formed isoxazolidine ring, derived from the nitrone, serves as the sugar mimic. Such nucleoside analogs are of significant interest in medicinal chemistry due to their potential antiviral and anticancer properties. mdpi.com The isoxazolidine scaffold effectively mimics the structure of the natural furanose ring, allowing these molecules to interact with biological targets like polymerases or kinases.

Bioorthogonal Chemistry Applications (Chemical Tool Development)

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The high specificity and reactivity of nitrone cycloadditions make them excellent candidates for such applications, particularly in the development of chemical tools for labeling and probing biomolecules in their natural environment.

Optimization of Nitrone Cycloadditions for Biological Settings

For a reaction to be effective in a biological setting, it must proceed at a reasonable rate under physiological conditions (aqueous environment, neutral pH, ambient temperature) and the reagents must be stable. Acyclic nitrones, while reactive, can suffer from poor stability in aqueous conditions. A key optimization strategy involves tuning the stereoelectronic properties of the nitrone. Research has shown that acyclic nitrones bearing electron-withdrawing substituents on the α-carbon react faster in cycloadditions. However, this increased reactivity often comes at the cost of decreased hydrolytic stability, presenting a trade-off that must be balanced for practical applications in live-cell labeling.

Strain-Promoted Nitrone Cycloadditions

A major breakthrough in the bioorthogonal application of nitrones was the development of the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC). This reaction does not require a toxic copper catalyst and relies on the high reactivity of a strained alkyne, such as a cyclooctyne, to achieve fast reaction rates with the nitrone dipole. SPANC reactions are exceptionally rapid, with second-order rate constants (k₂) reported to be as high as 60 M⁻¹s⁻¹. This high reactivity allows for the labeling of biomolecules at very low concentrations. The reaction rate is significantly enhanced compared to other strain-promoted methods, making it a powerful tool for real-time imaging of biological processes.

Nitrone TypeStrained AlkyneSecond-Order Rate Constant (k₂)
Cyclic NitroneBiaryl-aza-cyclooctynone (BARAC)up to 47.3 M⁻¹s⁻¹
General NitronesVarious Cyclooctynesup to 60 M⁻¹s⁻¹

Development of Reactive Probes and Labeling Strategies

The SPANC reaction serves as the foundation for developing a wide array of reactive probes and labeling strategies. In a typical approach, a biomolecule of interest (e.g., a protein, glycan, or lipid) is metabolically or genetically engineered to incorporate a strained alkyne as a chemical handle. A probe molecule, such as a fluorescent dye or an affinity tag (like biotin), is then covalently attached to a nitrone.

When the nitrone-probe conjugate is introduced to the biological system, it selectively and rapidly undergoes a SPANC reaction with the alkyne-tagged biomolecule. This "clicks" the probe onto the target, allowing for its visualization via fluorescence microscopy or its isolation for further analysis. This strategy has been successfully used for labeling living bacteria and for various cellular labeling applications. Furthermore, the orthogonality of SPANC with other click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enables sophisticated dual-labeling experiments where two different biomolecules can be tagged and visualized simultaneously within the same system.

Lack of Publicly Available Research on Green Chemistry Applications of this compound

Extensive searches for scientific literature and research data concerning the applications of this compound in the context of green chemistry have yielded no specific results. Consequently, there is no available information to detail its use in solvent-free 1,3-dipolar cycloadditions or its relation to renewable feedstocks and atom economy as outlined in the requested article structure.

The principles of green chemistry are fundamental to modern organic synthesis, aiming to reduce the environmental impact of chemical processes. These principles include the use of safer solvents, designing for energy efficiency, using renewable feedstocks, and maximizing atom economy. While these concepts are widely applied and researched for many chemical compounds and reactions, there is no accessible research that specifically investigates this compound within this framework.

Therefore, the following sections on "Green Chemistry Considerations in Applications," including "Solvent-Free 1,3-Dipolar Cycloadditions" and "Use of Renewable Feedstocks and Atom Economy," cannot be substantively addressed for this particular compound due to the absence of relevant research findings in the public domain.

Further research and publication in peer-reviewed scientific journals would be necessary to establish any potential applications of this compound in the field of green organic synthesis.

Derivatives and Analogs of Phenyl N Propylmethanimine N Oxide

Synthesis of Substituted Phenyl-N-propylmethanimine N-oxide Analogs

The synthesis of analogs through substitution on the aryl ring or modification of the N-propyl chain allows for systematic studies into structure-activity relationships, influencing the nitrone's stability, reactivity, and selectivity in reactions such as 1,3-dipolar cycloadditions.

Substituents on the aryl ring of phenyl-nitrone analogs exert significant control over the reactivity and selectivity of the nitrone. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—alters the energy levels of the nitrone's frontier molecular orbitals (HOMO and LUMO). thieme-connect.de This modulation directly impacts the kinetics of cycloaddition reactions. thieme-connect.deresearchgate.net

For instance, in 1,3-dipolar cycloadditions, nitrones can react as type II dipoles, meaning that their reactivity can be accelerated by both electron-donating and electron-withdrawing substituents on either the dipole or the dipolarophile. thieme-connect.de An early kinetic study on related systems revealed that electron-withdrawing groups on the aryl ring of aroyloxy substituents enhance reactivity in Diels-Alder cycloadditions. researchgate.net This principle suggests that placing an electron-withdrawing group (e.g., -NO₂) on the phenyl ring of this compound would lower the LUMO energy, enhancing reactions with electron-rich olefins (a normal-electron-demand cycloaddition). Conversely, an electron-donating group (e.g., -OCH₃) would raise the HOMO energy, accelerating reactions with electron-poor olefins (an inverse-electron-demand cycloaddition).

Table 1: Predicted Influence of Aryl Substituents on Nitrone Reactivity

Substituent (X) at para-positionElectronic EffectPredicted Impact on Reactivity with Electron-Rich AlkenesPredicted Impact on Reactivity with Electron-Poor Alkenes
-NO₂Electron-WithdrawingIncreaseDecrease
-CNElectron-WithdrawingIncreaseDecrease
-HNeutral (Reference)BaselineBaseline
-CH₃Electron-DonatingDecreaseIncrease
-OCH₃Strong Electron-DonatingDecreaseIncrease

Altering the N-propyl group provides another avenue for tuning the properties of the nitrone. Modifications can range from simple changes in chain length or branching to the introduction of complex functional groups. For example, replacing the n-propyl group with a bulkier tert-butyl group, as seen in the synthesis of (Z)-N-tert-butyl-1-(diethoxyphosphoryl)methanimine oxide, can introduce significant steric hindrance, which may influence the stereochemical outcome of subsequent reactions. nih.gov

Furthermore, the nitrogen substituent can be a complex moiety, as demonstrated in the synthesis of enkephalin analogues featuring N-phenyl-N-(piperidin-2-ylmethyl)propionamide. arizona.edu Such elaborate modifications transform the nitrone into a bivalent ligand, capable of interacting with biological targets. arizona.edu These examples highlight that the N-alkyl chain is a versatile handle for introducing new functionalities and controlling steric interactions.

Table 2: Examples of N-Substituent Modifications and Their Potential Effects

N-SubstituentType of ModificationPotential Effect
N-MethylShorter Alkyl ChainReduced steric hindrance compared to N-propyl.
N-tert-ButylBranched Alkyl ChainIncreased steric hindrance, potentially influencing stereoselectivity. nih.gov
N-BenzylArylmethyl GroupIntroduces aromatic ring, potential for π-stacking interactions.
N-(piperidin-2-ylmethyl)Heterocyclic MoietyCan impart specific biological activity or act as a ligand. arizona.edu

Synthesis of Phosphorylated Nitrones and Their Reactivity

The introduction of a phosphoryl group, typically at the α-carbon of the nitrone, creates a class of compounds known as phosphorylated nitrones. mdpi.comnih.gov These compounds have garnered interest for their unique reactivity and potential applications as spin-trapping agents and therapeutic candidates. mdpi.comnih.gov

A general synthetic route to C-phosphorylated nitrones involves the Swern oxidation of a corresponding dialkoxy hydroxymethylphosphonate, followed by in-situ condensation with an appropriate N-alkylhydroxylamine. nih.gov This method has been successfully used to prepare a series of N-substituted C-(dialkoxy)phosphorylated nitrones. nih.gov

The presence of the phosphoryl group significantly impacts the nitrone's chemical behavior. Phosphorylated nitrones are effective synthons that react with alkenes in 1,3-dipolar cycloadditions to yield functionalized isoxazolidines. mdpi.com They also serve as excellent spin traps for detecting free radicals, with analogs like 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide (DEPMPO) forming spin adducts with improved stability compared to their non-phosphorus counterparts. mdpi.comnih.gov In solution, these nitrones can exist as a mixture of E/Z isomers, with the equilibrium being sensitive to the solvent and the nature of the N-substituent. nih.gov For example, while several N-substituted (diethoxyphosphoryl)nitrones exist as E/Z mixtures in chloroform, they are found almost exclusively as the Z isomer in DMSO. nih.gov

Table 3: Isomer Ratios of N-Substituted C-(diethoxyphosphoryl)nitrones (DEOPNs) in CDCl₃

CompoundN-SubstituentE/Z Isomer Ratio
4b N-Propyl14:86
4c N-((R)-1-phenylethyl)7:93
4d N-((S)-1-phenylethyl)7:93
4e N-tert-butylExists as only Z isomer
Data sourced from a study on N-substituted C-dialkoxyphosphorylated nitrones. nih.gov

Cyclic Nitrone Analogs and Their Synthetic Utility

When the C=N-O functional group is incorporated into a ring system, a cyclic nitrone is formed. These structures are powerful intermediates in organic synthesis, primarily because they can undergo intramolecular 1,3-dipolar cycloaddition reactions. thieme-connect.dejst.go.jprsc.org This intramolecular pathway provides a highly efficient and stereocontrolled method for constructing complex, fused-ring heterocyclic systems, which are common motifs in natural products. rsc.org

The synthesis of cyclic nitrones can be achieved through various methods. One effective approach involves the treatment of a cyclic hemiacetal with an O-silylhydroxylamine, followed by mesylation and subsequent desilylative cyclization induced by a fluoride (B91410) source like tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT). jst.go.jp Once formed, the cyclic nitrone can spontaneously undergo intramolecular cycloaddition if a suitable dipolarophile (e.g., an alkene) is present in an attached side chain. jst.go.jp The regioselectivity of this cycloaddition is influenced by the length and nature of the tether connecting the nitrone and the alkene. rsc.org

Table 4: Synthetic Utility of Cyclic Nitrones in Intramolecular Cycloadditions

Starting Material TypeKey TransformationProduct TypeSynthetic Advantage
ω-alkenyl nitroneIntramolecular 1,3-dipolar cycloadditionFused isoxazolidine (B1194047) ring systemHigh stereocontrol, rapid construction of molecular complexity. rsc.org
Cyclic hemiacetalConversion to cyclic nitrone, then intramolecular cycloadditionFused polycyclic heterocycleAccess to complex scaffolds from readily available starting materials like sugars. jst.go.jp
Diol ditosylateHydroxylamine-promoted cyclizationChiral pyrroline (B1223166) N-oxideGeneration of chiral cyclic nitrones for asymmetric synthesis. mdpi.com

Spiro-Compounds Derived from Nitrone Reactions

Spiro-compounds, which feature two rings connected by a single common atom, can be synthesized using nitrone chemistry. nih.gov A primary method for their formation is the 1,3-dipolar cycloaddition of a nitrone to a dipolarophile that contains an exocyclic double bond (a methylene (B1212753) group attached to a ring). researchgate.netresearchgate.net In these reactions, the cycloaddition occurs regioselectively to yield a spiro-isoxazoline, where the spiro-center is the carbon atom at the 5-position of the newly formed isoxazoline (B3343090) ring. researchgate.netresearchgate.net

Alternatively, spirocycles can be generated via intramolecular nitrone cycloadditions. nih.gov If a nitrone is generated with an alkenyl tether attached to the α-carbon of the nitrone function, the subsequent intramolecular cycloaddition can lead to the formation of a spirocyclic isoxazolidine. nih.gov This strategy has been successfully employed in the total synthesis of naturally occurring spirocyclic alkaloids like histrionicotoxins. nih.gov The compatibility of spirocyclic systems in such reactions is further demonstrated by the effective use of spirocyclic vinylcyclopropanes as substrates in cycloaddition reactions. acs.org

Table 5: Strategies for Synthesizing Spiro-Compounds Using Nitrones

Reaction TypeReactantsResulting StructureExample Application
Intermolecular CycloadditionNitrone + Exocyclic alkene (e.g., methylenecyclohexane)Spiro-isoxazolineSynthesis of novel spiroheterocycles. researchgate.netresearchgate.net
Intramolecular Cycloadditionα-Tethered alkenyl nitroneFused spiro-isoxazolidineSynthesis of spirocyclic alkaloids. nih.gov
Addition to Cyclic NitroneOrganometallic reagent addition to a cyclic nitroneIntermediate for spirocyclic nitroxidesPreparation of functional spiro-compounds. mdpi.com
Cycloaddition to NitroneSpirocyclic vinylcyclopropane (B126155) + Carboxylic acid (via nitrone-like intermediate)Spiro-tetrahydrofuranDemonstrates compatibility of spirocycles in cycloadditions. acs.org

Conclusion and Future Perspectives in Phenyl N Propylmethanimine N Oxide Research

Summary of Key Contributions to Nitrone Chemistry

The primary contribution of nitrones to organic chemistry lies in their utility as 1,3-dipoles in cycloaddition reactions. wikipedia.orgrsc.org The reaction of a nitrone with an alkene is a powerful method for the stereocontrolled synthesis of isoxazolidines, which are valuable intermediates for the preparation of 1,3-aminoalcohols and other important organic molecules. wikipedia.orgmdpi.com

For Phenyl-N-propylmethanimine N-oxide, its key contribution would be to expand the library of available nitrones for such transformations. The propyl group on the nitrogen atom, as compared to the more commonly studied methyl or tert-butyl groups, could offer unique steric and electronic effects, influencing the stereoselectivity and regioselectivity of its cycloaddition reactions. Research on related nitrones has shown that the nature of the N-substituent can significantly impact the reaction outcomes. Therefore, systematic studies on the cycloaddition reactions of this compound with various dipolarophiles would be a valuable contribution to the field.

Another significant area where nitrones have made a substantial impact is in the field of free radical chemistry, where they act as spin traps. nih.govnih.gov Compounds like PBN are widely used to detect and identify transient free radicals by forming stable nitroxide adducts that can be characterized by electron paramagnetic resonance (EPR) spectroscopy. nih.gov The efficiency of a nitrone as a spin trap is dependent on its structure. Investigations into the spin trapping ability of this compound could reveal new structure-activity relationships, potentially leading to the development of more efficient or selective spin traps for specific radical species.

Emerging Methodologies and Synthetic Transformations

Recent years have witnessed the development of novel synthetic methods for the preparation of nitrones, moving beyond classical condensation and oxidation reactions. nih.govacs.org These include catalytic oxidations of secondary amines and direct synthesis from nitroalkanes. mdpi.com For this compound, the application of these modern synthetic strategies could lead to more efficient and environmentally benign production methods.

Furthermore, the reactivity of nitrones extends beyond cycloadditions. illinois.edu Emerging transformations include nucleophilic additions to the nitrone carbon, rearrangements, and C-H functionalization reactions. nih.gov A systematic exploration of the reactivity of this compound in these emerging transformations could uncover novel synthetic pathways and lead to the discovery of new chemical entities. For instance, the development of catalytic, enantioselective nucleophilic additions to this compound would provide access to chiral hydroxylamines, which are valuable building blocks in medicinal chemistry.

Advanced Computational Modeling for Reaction Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. compchemhighlights.org In the context of nitrone chemistry, computational studies have been instrumental in elucidating the mechanisms of cycloaddition reactions, explaining observed stereoselectivities, and predicting the reactivity of different nitrone-dipolarophile pairs. acs.orgacs.org

For this compound, advanced computational modeling would be crucial in several aspects. Firstly, DFT calculations could predict the geometry and electronic structure of the nitrone, providing insights into its stability and reactivity. Secondly, modeling its [3+2] cycloaddition reactions with various alkenes would allow for the prediction of regio- and stereoselectivity, guiding experimental work and saving valuable laboratory time and resources. Such studies on related nitrones have successfully rationalized experimental observations by analyzing the transition state energies for different reaction pathways. compchemhighlights.org Finally, computational screening could be employed to identify novel applications for this compound, for example, by predicting its binding affinity to biological targets or its potential as a catalyst.

Table 1: Potential Computational Studies on this compound

Research AreaComputational MethodPotential Insights
Structural AnalysisDFT, Ab initioOptimized geometry, dipole moment, electronic properties.
Reaction MechanismsDFT (Transition State Searching)Elucidation of cycloaddition pathways (concerted vs. stepwise).
Selectivity PredictionDFT, Molecular MechanicsPrediction of regio- and stereoselectivity in cycloadditions.
Virtual ScreeningDocking, QSARIdentification of potential biological targets or catalytic activity.

Expanding the Scope of Synthetic Applications

The synthetic utility of the isoxazolidine (B1194047) products derived from nitrone cycloadditions is vast. mdpi.com They serve as precursors to a wide range of functionalized molecules, including amino acids, alkaloids, and other biologically active compounds. whiterose.ac.uk By systematically investigating the cycloaddition reactions of this compound, a new array of isoxazolidine scaffolds would become accessible. The subsequent transformations of these scaffolds would undoubtedly expand the synthetic chemist's toolbox.

Moreover, the unique properties that the N-propyl group might confer could lead to applications in materials science. For example, polymers incorporating the this compound moiety could exhibit interesting redox or self-healing properties. The exploration of this nitrone in the context of polymer chemistry and materials science remains a completely open and potentially fruitful area of research.

Fundamental Chemical Questions Remaining for this compound and its Class

Despite the extensive research on nitrones, several fundamental questions remain, many of which are directly applicable to this compound.

Precise Control of Stereoselectivity: While significant progress has been made, achieving complete and predictable control over the stereochemical outcome of nitrone cycloadditions remains a challenge. How does the N-propyl group in this compound influence the facial selectivity of the cycloaddition compared to N-methyl or N-tert-butyl groups? Can this influence be rationally tuned?

Catalytic Asymmetric Variants: The development of general and highly efficient catalytic asymmetric versions of nitrone cycloadditions is an ongoing pursuit. What catalyst systems would be effective for inducing high enantioselectivity in reactions involving this compound?

Understanding Non-Cycloaddition Reactivity: The broader reactivity of nitrones beyond cycloadditions is still being uncovered. illinois.edu What is the full scope of nucleophilic additions, rearrangements, and other transformations that this compound can undergo? Are there unique reaction pathways available to this specific nitrone due to its N-propyl substituent?

Biochemical Interactions: The biological activity of many nitrones is well-documented, particularly their role as antioxidants and spin traps. nih.govnih.gov What are the specific interactions of this compound with biological systems? Does it exhibit any interesting pharmacological properties?

Q & A

Q. What protocols ensure safe laboratory handling of this compound?

  • Methodological Answer : Follow SDS guidelines for N-oxides: store at –20°C under nitrogen, use PPE (gloves, goggles), and avoid dust generation. For spills, neutralize with 10% ascorbic acid to reduce oxidative hazards .

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